Benzamide, N-(1-benzoyl-1H-indazol-6-yl)-

Synthetic Chemistry Protecting Group Strategy Indazole Functionalization

Benzamide, N-(1-benzoyl-1H-indazol-6-yl)- (CAS 110327-55-4) is a synthetic small molecule from the N-benzoylindazole class, characterized by a benzamide moiety at the 6-position of the indazole core and a benzoyl protecting group at the N1 position. Its molecular formula is C21H15N3O2 with a molecular weight of 341.36 g/mol and a calculated LogP of 4.36.

Molecular Formula C21H15N3O2
Molecular Weight 341.4 g/mol
CAS No. 110327-55-4
Cat. No. B12936235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-(1-benzoyl-1H-indazol-6-yl)-
CAS110327-55-4
Molecular FormulaC21H15N3O2
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=NN3C(=O)C4=CC=CC=C4
InChIInChI=1S/C21H15N3O2/c25-20(15-7-3-1-4-8-15)23-18-12-11-17-14-22-24(19(17)13-18)21(26)16-9-5-2-6-10-16/h1-14H,(H,23,25)
InChIKeyAIULHHYKSWKCNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of Benzamide, N-(1-benzoyl-1H-indazol-6-yl)- (CAS 110327-55-4): A Protected Indazole Scaffold for Kinase-Targeted Drug Discovery


Benzamide, N-(1-benzoyl-1H-indazol-6-yl)- (CAS 110327-55-4) is a synthetic small molecule from the N-benzoylindazole class, characterized by a benzamide moiety at the 6-position of the indazole core and a benzoyl protecting group at the N1 position [1]. Its molecular formula is C21H15N3O2 with a molecular weight of 341.36 g/mol and a calculated LogP of 4.36 . This compound serves dual roles in medicinal chemistry: as a key protected intermediate for synthesizing 6-aminoindazole derivatives and as a foundational scaffold for developing potent kinase inhibitors, particularly those targeting FLT3 and human neutrophil elastase (HNE) . Its procurement is often driven by the need for a stable, characterizable building block with established synthetic utility in published inhibitor optimization programs.

Substitution Risks for Benzamide, N-(1-benzoyl-1H-indazol-6-yl)-: Why Indazole Scaffold Variants Can Derail Research Reproducibility


Indiscriminate substitution of this compound with other unspecific agents, such as simple indazole or benzamide derivatives, is not feasible due to its dual functional architecture. The N1-benzoyl group is a specific protecting group that dictates the compound's reactivity, stability, and ultimate biological fate, as the benzoyl fragment at position 1 is confirmed as essential for activity in human neutrophil elastase (HNE) inhibitors [1]. Substituting this with analogs where the benzoyl is replaced by a benzyl or other alkyl group profoundly alters the deprotection pathway—benzyl groups require milder catalytic hydrogenation, whereas benzoyl groups necessitate nucleophilic cleavage, impacting downstream synthetic efficiency and functional group tolerance . Furthermore, the 6-benzamide moiety is a critical pharmacophore for kinase hinge-region binding, and its modification leads to orders-of-magnitude differences in inhibitory potency, as evidenced by structure-activity relationship (SAR) studies on FLT3 and CDK1 inhibitors [2].

Quantitative Differentiation Evidence for Benzamide, N-(1-benzoyl-1H-indazol-6-yl)- Against Closest Analogs


Superior Synthetic Utility as a Protected 6-Aminoindazole Precursor vs. 1-Benzyl-1H-indazol-6-amine

The benzoyl protecting group on this compound offers a distinct synthetic advantage over the common benzyl-protected analog (1-benzyl-1H-indazol-6-amine, CAS 51336-56-2). While benzyl groups are removed via catalytic hydrogenation, which can be incompatible with reduction-sensitive functionalities, the benzoyl group is cleaved under nucleophilic conditions, providing orthogonal chemoselectivity in multi-step syntheses . This allows for the sequential deprotection of different amino groups in complex molecule assembly, a strategy widely employed in the synthesis of advanced kinase inhibitors where the free 6-aminoindazole is a critical intermediate [1].

Synthetic Chemistry Protecting Group Strategy Indazole Functionalization

Validated Scaffold for FLT3 Inhibitor Optimization with Nanomolar Potency

The N-(indazol-6-yl) benzamide scaffold, of which this compound is the protected form, has been validated in the rational design and synthesis of potent FLT3 inhibitors. In a study optimizing 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivatives, the indazole-6-yl benzamide moiety was crucial for activity against FLT3 and its drug-resistant mutants, with some analogs achieving nanomolar IC50 values [1]. The benzoyl-protected form (CAS 110327-55-4) serves as a direct precursor, wherein the benzoyl group ensures regioselective reactions at other positions before its removal to yield the active pharmacophore. This contrasts with free-amine indazole scaffolds, which are more prone to non-specific side-reactions during inhibitor construction [2].

Acute Myeloid Leukemia FLT3 Kinase Inhibitor Medicinal Chemistry SAR

Physicochemical Profile: High Lipophilicity (LogP 4.36) Differentiates from Less Hydrophobic Indazole Analogs

The compound exhibits a calculated LogP of 4.36 and a topological polar surface area (TPSA) of 67.48 Ų . This LogP is significantly higher than that of simpler indazole benzamides, conferring greater membrane permeability—a critical factor for intracellular kinase targets. For context, the close comparator N-(1H-indazol-6-yl)benzamide (CAS 110327-54-3) has a lower predicted LogP due to the absence of the lipophilic benzoyl group. The higher lipophilicity of CAS 110327-55-4 can be exploited to improve the permeability of final inhibitor molecules, where maintaining a balance between potency and drug-like properties is essential .

ADME/Property Prediction Lipophilicity-Driven Potency Drug-likeness

Supplier-Reported Purity Benchmark: ≥98% NLT Standard Ensures Batch-to-Batch Reproducibility

Leading suppliers specify a purity of ≥98% (NLT 98%) for this compound under ISO-certified quality systems, conforming to global pharmaceutical R&D and quality control requirements . This high-purity specification is critical for research reproducibility, particularly in sensitive biochemical assays where trace impurities can skew IC50 measurements or lead to false-positive hits. While other indazole building blocks are also available, the documented ISO-certified supply chain for CAS 110327-55-4 provides an additional layer of procurement confidence compared to less stringently quality-controlled analogs .

Quality Control Procurement Specification Assay Reproducibility

High-Value Application Scenarios for Benzamide, N-(1-benzoyl-1H-indazol-6-yl)- in Drug Discovery


Synthesis of FLT3 Kinase Inhibitors for Acute Myeloid Leukemia (AML) Research

This compound is the optimal starting material for constructing libraries of FLT3 inhibitors, as validated by the work of Im et al. (2022). The benzoyl-protected indazole-6-amine is first coupled to a benzo[d]imidazole-5-carboxylic acid, followed by deprotection to yield the active pharmacophore. The resulting 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide series exhibited potent activity against FLT3-ITD mutants, a primary driver of AML [1]. Starting with this protected scaffold (CAS 110327-55-4) significantly improves the synthetic route's convergence and overall yield by eliminating unwanted side reactions at the indazole N1 position that occur with the free amine.

Development of Selective Human Neutrophil Elastase (HNE) Inhibitors for Pulmonary Disease

The N-benzoylindazole motif, of which this compound is a specific 6-substituted benzamide variant, is a core scaffold for HNE inhibitors. Crocetti et al. (2013) demonstrated that the benzoyl fragment at position 1 is indispensable for HNE inhibitory activity, with optimized derivatives achieving IC50 values as low as 7 nM [2]. Researchers accelerating structure-activity relationship (SAR) campaigns can leverage CAS 110327-55-4 as a versatile starting point for installing diverse electrophilic 'warheads' or selectivity-conferring groups at the benzamide ring, while the benzoyl group maintains the critical binding interaction with the HNE active site.

Assembly of CDK1 Inhibitor Libraries for Cell Cycle and Cancer Biology Studies

The compound's core structure aligns with the pharmacophoric requirements for ATP-competitive CDK1 inhibitors. Raffa et al. (2009) established that N-indazolylbenzamides, synthesized from aminoindazoles and benzoyl chlorides, act as CDK1 inhibitors with IC50 values in the low micromolar range (4.4–10.0 µM) and exhibit low cytotoxicity against primary human cells [3]. Using this compound as a building block, researchers can rapidly explore substitutions on the terminal benzamide ring to improve potency and selectivity, directly building on published SAR and molecular docking models that confirmed binding in the CDK1 ATP-binding cleft.

Functional Testing of Non-Steroidal Glucocorticoid Receptor (GR) Modulators

Indazolyl amide derivatives, as described in patent US20080214641, are claimed as novel modulators of the glucocorticoid receptor with potential anti-inflammatory activity [4]. This compound, bearing both the indazole and benzamide moieties, serves as a direct entry point for synthesizing the claimed GR modulators. The benzoyl group acts as a handle for further derivatization or can be strategically removed to yield the free indazole NH, which is a key hydrogen bond donor in the proposed ligand-receptor interaction. This application expands its utility beyond oncology into inflammatory disease research.

Quote Request

Request a Quote for Benzamide, N-(1-benzoyl-1H-indazol-6-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.